
Pivaloyl carnitine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pivaloyl carnitine is a derivative of carnitine, a naturally occurring compound involved in the transport of fatty acids into mitochondria for energy production. This compound is formed when pivalic acid, a branched-chain carboxylic acid, is esterified with carnitine. This compound is of interest due to its role in the metabolism and excretion of pivalate, a byproduct of certain prodrugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pivaloyl carnitine can be synthesized through the esterification of carnitine with pivalic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to activate the carboxyl group of pivalic acid, facilitating its reaction with the hydroxyl group of carnitine . The reaction is carried out in an organic solvent like dichloromethane under mild conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize byproducts. The product is then purified through techniques such as crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Pivaloyl carnitine undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of this compound can occur under acidic or basic conditions, leading to the release of pivalic acid and carnitine .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Pivalic acid and carnitine.
Oxidation: Oxidized derivatives of pivalic acid and carnitine.
Reduction: Reduced forms of pivalic acid and carnitine.
Scientific Research Applications
Pivaloyl carnitine has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in carnitine metabolism and transport in cells.
Medicine: Explored as a potential biomarker for carnitine deficiency and related metabolic disorders.
Industry: Utilized in the development of prodrugs to improve the bioavailability of therapeutic agents.
Mechanism of Action
Pivaloyl carnitine exerts its effects primarily through its role in carnitine metabolism. Once formed, it is transported out of tissues via the human kidney carnitine transporter, OCTN2. This transport is competitively inhibited by L-carnitine. The compound is eventually excreted in the urine, helping to eliminate pivalate from the body .
Comparison with Similar Compounds
Pivaloyl carnitine can be compared with other carnitine esters such as:
- Isovaleryl-L-carnitine
- Valeryl-L-carnitine
- Octanoyl-L-carnitine
- 3-Hydroxyisovaleryl-L-carnitine
- 2-Methylbutyryl-L-carnitine
Uniqueness
This compound is unique due to its specific role in the metabolism and excretion of pivalate, which is not a common feature among other carnitine esters. This makes it particularly useful in studying carnitine homeostasis and the effects of pivalate-generating prodrugs .
Properties
Molecular Formula |
C12H24NO4+ |
|---|---|
Molecular Weight |
246.32 g/mol |
IUPAC Name |
[3-carboxy-2-(2,2-dimethylpropanoyloxy)propyl]-trimethylazanium |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)11(16)17-9(7-10(14)15)8-13(4,5)6/h9H,7-8H2,1-6H3/p+1 |
InChI Key |
YICAQFPUDACYGQ-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-[4-[(5-Chloro-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-yl)amino]-3,5-dimethylpyrazol-1-yl]piperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B12106748.png)
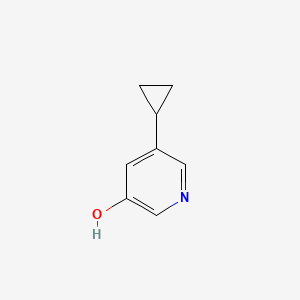
![17-(5,6-Dimethylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene;17-(5-ethyl-6-methylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B12106751.png)
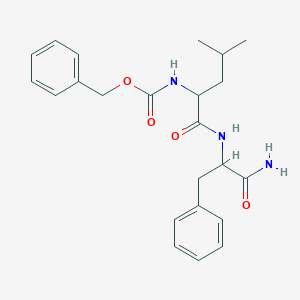
amine](/img/structure/B12106769.png)
![3-[4-[bis(2-chloroethyl)amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12106770.png)

![5,15-Dihydroxy-16-methoxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone](/img/structure/B12106777.png)

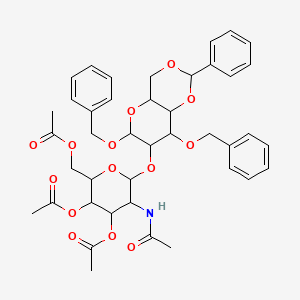
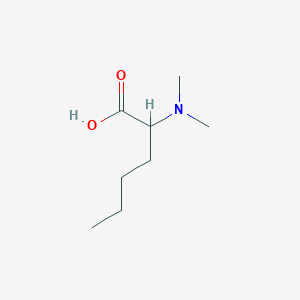

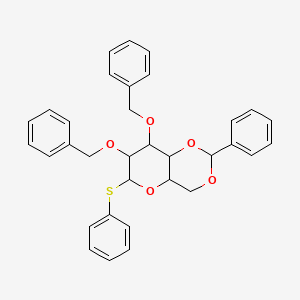
![2-[5,10-dioxo-2-phenyl-3-[2-(1-phenylethylcarbamoyl)phenyl]-1,3-dihydro-[1,2,4]diazaphospholo[1,2-b]phthalazin-1-yl]-N-(1-phenylethyl)benzamide](/img/structure/B12106821.png)
